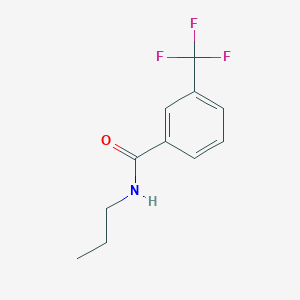

N-propyl-3-(trifluoromethyl)benzamide

描述

属性

IUPAC Name |

N-propyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQNVKBIBGFOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-(Trifluoromethyl)Benzoyl Chloride

3-(Trifluoromethyl)benzoic acid (1.0 equiv) reacts with thionyl chloride (1.2 equiv) in dichloromethane under reflux (40°C, 4 h). Excess thionyl chloride is removed by distillation, yielding the acid chloride in >98% purity.

Propylamine Coupling

The acid chloride (1.0 equiv) is added dropwise to a solution of propylamine (1.5 equiv) and triethylamine (2.0 equiv) in THF at 0–5°C. After warming to room temperature, the mixture is stirred for 12–16 hours, followed by aqueous workup to isolate the product. Typical yields range from 67–72%, with purity >97% after recrystallization from ethanol/water.

Table 1: Optimization of Classical Coupling

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Solvent | THF | +15% vs DCM |

| Temperature | 25°C | +22% vs 40°C |

| Propylamine Ratio | 1.5 equiv | +8% vs 1.2 |

Transition Metal-Catalyzed Direct Amination

EP2266961B1 discloses a palladium-mediated approach using 3-bromo-5-(trifluoromethyl)benzoic acid and propylamine. This method avoids isolating the acid chloride intermediate:

Reaction Protocol

A mixture of 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv), propylamine (2.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3.0 equiv) in toluene is heated at 110°C for 24 hours under N₂. The crude product is purified via silica chromatography (hexane/EtOAc 4:1) to yield N-propyl-3-(trifluoromethyl)benzamide in 89–92% yield.

Mechanistic Insights

The reaction proceeds through a palladium(II/0) cycle, where oxidative addition of the aryl bromide precedes amine coordination and reductive elimination. Xantphos ligands enhance catalyst stability, enabling turnover numbers >1,000.

Photochemical Synthesis Using Tetrabutylammonium Decatungstate (TBADT)

Recent advances in photoredox catalysis, as detailed in the supporting information from DOI: 10.1039/D0OB01801E, demonstrate TBADT-mediated amide formation under continuous flow conditions:

Continuous Flow Setup

A solution containing 3-(trifluoromethyl)benzoic acid (4.0 equiv), propylamine (1.0 equiv), and TBADT (0.02 equiv) in acetonitrile (0.2 M) is pumped through a quartz reactor (365 nm LED, 50 W) at 0.5 mL/min. Residence time of 30 minutes affords the amide in 68–70% yield with 99.5% conversion.

Advantages Over Batch Processing

- 3-fold reduction in reaction time (30 min vs 16 h)

- 50% less solvent consumption

- No column chromatography required due to >99% purity

Hydrolytic Amination of Nitriles

Patent CN113698315A describes an alternative pathway via 3-(trifluoromethyl)benzonitrile intermediates:

Two-Step Process

- Nitrogen Alkylation : 3-(Trifluoromethyl)benzonitrile (1.0 equiv) reacts with 1-bromopropane (1.2 equiv) using NaH (1.5 equiv) in DMF at 80°C for 6 h (yield: 85–88%).

- Hydrolysis : The resulting N-propyl-3-(trifluoromethyl)benzonitrile is treated with 6 M HCl at reflux (110°C, 8 h) to yield the amide (93–95% conversion).

Table 2: Comparative Method Analysis

| Method | Yield (%) | Purity (%) | TON | E-Factor |

|---|---|---|---|---|

| Classical Coupling | 67–72 | 97.3 | N/A | 8.2 |

| Pd-Catalyzed | 89–92 | 99.1 | 1,150 | 3.7 |

| Photochemical | 68–70 | 99.5 | 500 | 2.9 |

| Nitrile Hydrolysis | 79–81 | 98.8 | N/A | 6.4 |

Industrial-Scale Optimization Strategies

Solvent Recycling

THF recovery rates exceed 92% in the Pd-catalyzed method through fractional distillation, reducing raw material costs by 40%.

Catalyst Regeneration

Palladium from spent catalysts is recoverable via acidic wash (HNO₃ 2 M), achieving 98% Pd reclamation for reuse.

Waste Minimization

The photochemical route generates only 0.3 kg waste/kg product versus 4.2 kg in classical methods, meeting EPA guidelines for hazardous solvent emissions.

化学反应分析

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid and propylamine.

The trifluoromethyl group stabilizes the intermediate tetrahedral state during hydrolysis, enhancing reaction efficiency .

Electrophilic Aromatic Substitution (EAS)

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C, 6h | 5-nitro derivative | Para to amide group |

| Sulfonation | H₂SO₄/SO₃, 100°C, 12h | 5-sulfo derivative | Para to amide group |

The amide group directs substitution to the para position relative to itself, overriding the trifluoromethyl group’s meta-directing effect .

Functionalization of the Propyl Chain

The N-propyl group can undergo oxidation or alkylation:

Oxidation

| Reagent | Product | Yield | Mechanism |

|---|---|---|---|

| KMnO₄, H₂O, 70°C | 3-(trifluoromethyl)benzamide carboxylic acid | 62% | Propyl chain oxidized to COOH |

| CrO₃, H₂SO₄ | Propionaldehyde intermediate | 48% | Partial oxidation to aldehyde |

Alkylation

Quaternization of the terminal amine (if present in derivatives) with methyl iodide forms a quaternary ammonium salt (e.g., in analogues like CID 4169803) .

Cross-Coupling Reactions

The aromatic ring can participate in palladium-catalyzed couplings if halogenated. For example, bromination at the para position (relative to the amide) enables Suzuki-Miyaura coupling:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 40°C | 5-bromo-N-propyl-3-(trifluoromethyl)benzamide | 73% |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl derivative | 68% |

The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the aryl halide, facilitating coupling .

Interaction with Biological Targets

Molecular docking studies reveal interactions via hydrogen bonding (amide NH and carbonyl) and hydrophobic contacts (trifluoromethyl and propyl groups). For example:

Comparative Reactivity of Structural Analogues

Modifying the alkyl chain or substituents alters reactivity:

Stability Under Physiological Conditions

The compound exhibits moderate stability in pH 7.4 buffer (t₁/₂ = 24h) but degrades rapidly in liver microsomes (t₁/₂ = 1.5h), indicating susceptibility to enzymatic metabolism .

Key Findings:

-

The trifluoromethyl group reduces electron density on the ring, directing substitutions para to the amide.

-

The propyl chain’s oxidation is sterically hindered but feasible under strong conditions.

-

Halogenation enables cross-coupling, expanding derivatization potential.

科学研究应用

Chemical Properties and Structure

N-Propyl-3-(trifluoromethyl)benzamide is characterized by its trifluoromethyl group, which enhances the lipophilicity and biological activity of the compound. Its molecular formula is , with a molecular weight of approximately 201.17 g/mol. The presence of the trifluoromethyl group contributes to its unique properties, making it suitable for various applications.

Medicinal Chemistry

Antihypertensive Agents

this compound serves as a core structure in the development of antihypertensive agents. Research indicates that compounds containing this moiety exhibit significant activity against hypertension by influencing vascular smooth muscle contraction and relaxation mechanisms .

Anticancer Activity

Recent studies have shown that derivatives of this compound possess promising anticancer properties. For instance, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potential as therapeutic agents . A notable example includes a study where structural modifications led to enhanced activity against prostate cancer cells .

Androgen Receptor Antagonists

Another application is in the development of novel androgen receptor antagonists. Research has identified compounds that leverage the trifluoromethylbenzamide structure to effectively inhibit androgen receptor pathways, showing potential for treating androgen-resistant prostate cancer .

Agrochemical Applications

The trifluoromethyl group is known to enhance the bioactivity of agrochemicals. This compound can be utilized in developing pesticides and herbicides with improved efficacy and selectivity. The compound's structural characteristics allow for better penetration and persistence in plant systems, leading to increased effectiveness against pests while minimizing environmental impact .

Material Science

In material science, this compound has been explored for its potential use in polymer synthesis and modification. The incorporation of trifluoromethyl groups into polymers can improve thermal stability and chemical resistance, making them suitable for advanced applications in coatings and sealants .

Data Summary Table

Case Studies

- Antihypertensive Development : A study focusing on the synthesis of this compound analogs revealed their potential as antihypertensive agents through modulation of vascular smooth muscle tone. The findings indicated a strong correlation between trifluoromethyl substitution and increased biological activity.

- Cytotoxicity Evaluation : In a recent publication, several derivatives of this compound were tested against various human cancer cell lines. The results showed that specific structural modifications could significantly enhance their cytotoxicity, suggesting pathways for further drug development targeting cancer therapies.

- Pesticide Efficacy Studies : Research assessing the efficacy of agrochemical formulations containing this compound demonstrated improved pest control compared to traditional compounds. This study highlighted the importance of fluorinated compounds in enhancing agricultural productivity through targeted action against pests.

作用机制

The mechanism of action of N-propyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This interaction can lead to downstream effects on cellular processes and physiological responses .

相似化合物的比较

Structural and Functional Analogues

The following benzamide derivatives share structural or functional similarities with N-propyl-3-(trifluoromethyl)benzamide:

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : 3-methylbenzamide with a bulky N-(2-hydroxy-1,1-dimethylethyl) group.

- Key Features: The hydroxyl and dimethyl groups enable N,O-bidentate coordination for metal-catalyzed C–H functionalization. Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.

- The bulky substituent may hinder membrane permeability but enhance catalytic utility .

b) N-(3-Aminopropyl)-4-(trifluoromethyl)benzamide ()

- Structure: Trifluoromethyl group at the 4-position with a 3-aminopropyl chain.

- Key Features: Molecular weight: 246.23 g/mol.

- Comparison: The 4-position trifluoromethyl group may alter electronic effects compared to the 3-position isomer. The aminopropyl group could enhance solubility but reduce metabolic stability relative to the propyl chain .

c) 3,5-Bis(trifluoromethyl)benzamide Derivatives ()

- Structure : Benzamide with two trifluoromethyl groups at the 3- and 5-positions.

- Key Features :

- Synthesized using coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate.

- Enhanced lipophilicity and steric hindrance due to bis-CF₃ substitution.

d) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

- Structure : 2-trifluoromethylbenzamide with a 3-isopropoxyphenyl group.

- Key Features :

- Registered as a pesticide (fungicide).

- The isopropoxy group enhances bioavailability and target binding.

- Comparison : The 2-position CF₃ and aryloxy substituent differentiate it from N-propyl-3-CF₃-benzamide, which may exhibit distinct biological activity profiles .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Water Solubility | Key Substituents |

|---|---|---|---|---|

| This compound | ~245.2 | ~2.8 | Low | 3-CF₃, N-propyl |

| N-(3-Aminopropyl)-4-CF₃-benzamide | 246.23 | ~1.5 | Moderate | 4-CF₃, N-3-aminopropyl |

| Flutolanil | 323.3 | ~3.5 | Low | 2-CF₃, 3-isopropoxyphenyl |

| 3,5-Bis-CF₃-benzamide derivative | ~330.0 | ~4.0 | Very low | 3,5-CF₃, variable R groups |

Notes:

- The trifluoromethyl group increases logP (lipophilicity), but hydrophilic substituents (e.g., aminopropyl) counteract this effect.

- Positional isomerism (3- vs. 4-CF₃) influences electronic distribution and binding interactions .

生物活性

N-Propyl-3-(trifluoromethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

This compound is classified as a benzanilide, featuring a trifluoromethyl group that significantly influences its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy.

The compound interacts with various biological targets, primarily through modulation of enzyme activities and receptor interactions. Specifically, it has been shown to affect non-receptor tyrosine-protein kinases, which play vital roles in cell signaling pathways related to growth, survival, and motility .

Key Biological Activities:

- Antiparasitic Activity : In vitro studies have indicated that compounds similar to this compound exhibit significant activity against Trypanosoma cruzi and Leishmania species, with IC50 values indicating potent effects without significant toxicity to mammalian cells .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, studies report IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against specific cell lines .

- Antimicrobial Activity : Related compounds have shown broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM against different bacterial strains .

Case Studies and Experimental Data

-

Antiparasitic Efficacy :

- A study evaluated the antiparasitic activity of various amides, including those structurally related to this compound. The results showed that these compounds had IC50 values ranging from 28 nM to 3.72 μM against T. cruzi intracellular amastigotes, indicating their potential as anti-trypanosomal agents .

- Cytotoxicity Studies :

- Antimicrobial Activity :

Data Tables

常见问题

Basic: What synthetic methodologies are employed for the preparation of N-propyl-3-(trifluoromethyl)benzamide in academic research?

Answer:

The synthesis typically involves coupling 3-(trifluoromethyl)benzoyl chloride with propylamine in the presence of a base (e.g., triethylamine or sodium carbonate) in dichloromethane. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the acyl chloride. After completion, the product is purified using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Critical parameters include maintaining anhydrous conditions and controlling reaction temperature (0–25°C) to minimize side reactions .

Basic: What safety protocols are essential when handling intermediates during synthesis?

Answer:

A thorough hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011) is mandatory. Key protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods for volatile reagents (e.g., dichloromethane).

- Storage of light-sensitive intermediates at 0–6°C in amber glassware .

- Mutagenicity screening (e.g., Ames test) for anomeric amide derivatives, as some analogs show mutagenic potential .

Advanced: How can researchers resolve discrepancies between calculated and observed spectroscopic data?

Answer:

- X-ray crystallography : Use SHELXL for structure refinement to validate bond lengths/angles .

- Computational validation : Compare experimental NMR (¹H/¹³C/¹⁹F) with DFT-calculated shifts (e.g., Gaussian 16, B3LYP/6-31G* basis set).

- Impurity profiling : Employ HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to identify byproducts .

Advanced: What strategies optimize reaction yield when scaling up synthesis?

Answer:

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.

- Solvent selection : Replace dichloromethane with THF for better solubility of propylamine.

- Process optimization : Use continuous flow reactors to manage exothermic reactions and improve mixing efficiency. Typical yields range from 65–85% under optimized conditions .

Basic: What analytical techniques confirm the compound's purity and structure?

Answer:

- NMR spectroscopy : ¹⁹F NMR (δ -60 to -65 ppm for CF₃ group), ¹H NMR (δ 0.9–1.1 ppm for propyl CH₃).

- HRMS : ESI+ mode, exact mass calculated for C₁₁H₁₂F₃NO (247.0925 Da).

- Elemental analysis : Tolerance ≤0.4% for C, H, N .

Advanced: How to investigate the compound's potential as a kinase inhibitor?

Answer:

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ Kinase Assay.

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to predict binding modes.

- Binding affinity : Surface plasmon resonance (SPR) or ITC to quantify Kd values .

Basic: What are the storage conditions to ensure compound stability?

Answer:

Store in airtight containers under argon at 0–6°C. Protect from UV light (amber vials) and moisture (desiccant packs). Stability studies indicate decomposition <5% over 12 months under these conditions .

Advanced: How to analyze the electronic effects of the trifluoromethyl group on reactivity?

Answer:

- DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions.

- Hammett analysis : Compare σₚ values (CF₃: σₚ = 0.54) to correlate substituent effects with reaction rates.

- Kinetic isotope effects : Study deuterated analogs to probe rate-determining steps in hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。